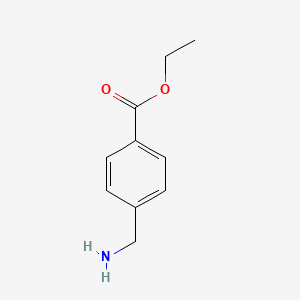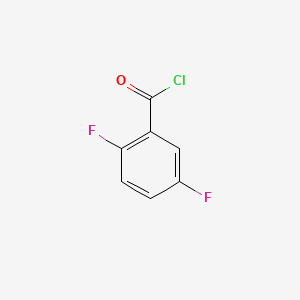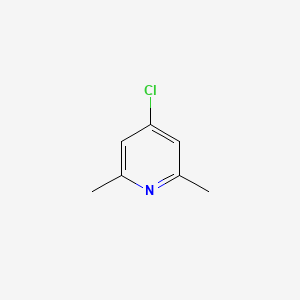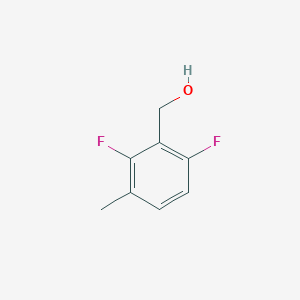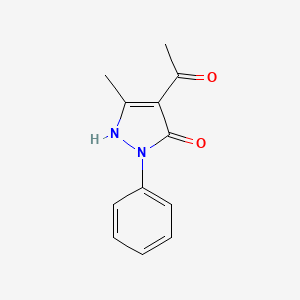
1-(5-羟基-3-甲基-1-苯基-1H-吡唑-4-基)乙酮
描述
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
利什曼原虫病和疟疾的应用
4-乙酰基-5-甲基-2-苯基-1H-吡唑-3-酮: 在治疗寄生虫病方面显示出希望。 一项分子模拟研究强调了其有效的体外抗前鞭毛体活性,在寄生虫的 LmPTR1 腔中具有理想的拟合模式,其特征是较低的结合自由能 。这表明它有可能作为开发新型抗利什曼原虫病和抗疟疾药物的先导化合物。
抗糖尿病剂
该化合物的衍生物已被用作合成非对映异构的 γ-双环杂芳基哌嗪和杂芳基哌啶取代的脯氨酰噻唑烷的中间体。 这些衍生物作为选择性且口服有效的二肽基肽酶 4 抑制剂,在糖尿病治疗中起着重要作用 .
抗菌活性
研究表明该化合物的某些衍生物表现出显着的抗菌和抗真菌活性。 这些活性使其成为开发新型抗菌剂的宝贵支架,这在对抗耐药病原体方面至关重要 .
配位化学
该化合物的关键特征吡唑环以其与各种金属的配位能力而闻名。 这使其成为合成配位化合物的重要的配体,这些化合物在催化到材料科学等方面都有应用 .
材料科学
由于其结构特性,4-乙酰基-5-甲基-2-苯基-1H-吡唑-3-酮 可用于材料科学,特别是在开发有机半导体和导电聚合物方面。 其衍生物可以设计成表现出可取的电子特性,用于电子器件 .
有机合成
该化合物在有机合成中用作通用的中间体。它可以进行各种化学反应,生成各种结构不同的分子。 这些分子可在医药、农药和染料领域得到应用 .
光物理性质
包括4-乙酰基-5-甲基-2-苯基-1H-吡唑-3-酮 在内的吡唑衍生物因其光物理性质而受到研究。 它们可用于设计荧光探针和传感器,这些探针和传感器是生物研究和诊断中必不可少的工具 .
生化分析
Biochemical Properties
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
属性
IUPAC Name |
4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZXQDLRICAIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333259 | |
| Record name | STK074598 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37703-59-6 | |
| Record name | STK074598 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone be used to extract metal ions?
A: Yes, research indicates that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (abbreviated as HTcP in the study) can extract copper (II) ions from aqueous solutions []. This extraction process is most efficient at a pH range of 4.00 - 8.00 using a 0.05M HTcP solution in chloroform []. The presence of sulphate and nitrate ions in the aqueous solution can impact the extraction efficiency. Higher concentrations of these ions generally decrease the amount of copper (II) extracted, likely due to the formation of copper complexes with these anions [].
Q2: How does the addition of butanol affect the extraction of copper (II) ions by 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone?
A: Adding butanol to the organic phase containing 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and chloroform creates a synergistic effect, slightly enhancing the extraction of copper (II) ions []. This addition also shifts the pH value at which 50% of the metal ion is extracted (pH 1/2) to lower values []. This suggests that butanol participates in the extraction process, possibly by stabilizing the extracted copper complex.
Q3: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone act as a ligand in the formation of metal complexes?
A: Absolutely. Research demonstrates that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can act as a ligand, coordinating with ruthenium metal centers []. Reactions involving this compound with arene ruthenium complexes, in the presence of a base, lead to the formation of mononuclear and tetranuclear metallacycles []. This highlights the versatility of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in coordinating with metal ions and forming diverse metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
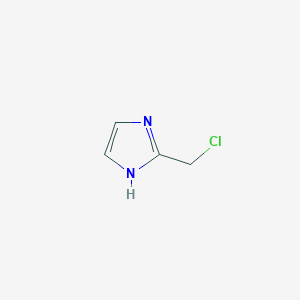

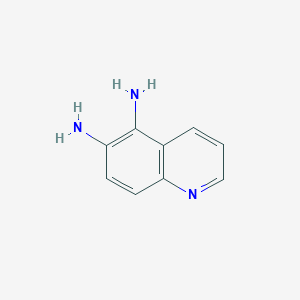
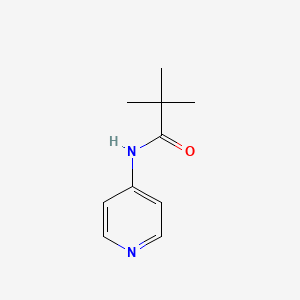
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)
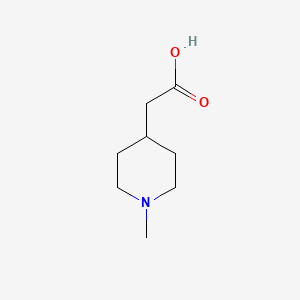
![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
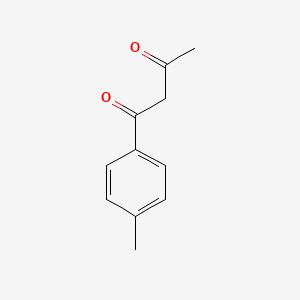
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
